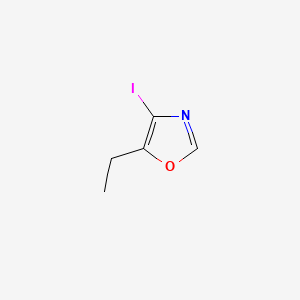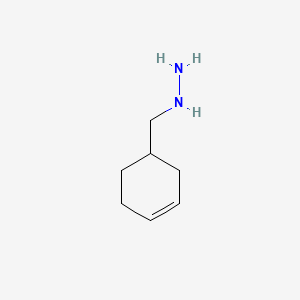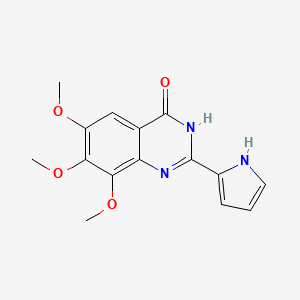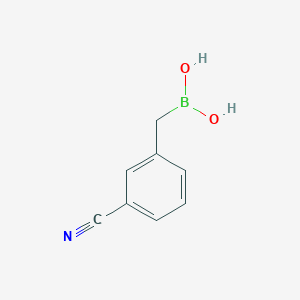
5-Ethyl-4-iodo-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4-iodo-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-iodo-1,3-oxazole typically involves the iodination of 5-ethyl-1,3-oxazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods often employ automated systems to precisely control reaction parameters, ensuring high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the iodine substituent can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Formation of oxazole derivatives with oxidized substituents.
Reduction: Formation of 5-ethyl-1,3-oxazole.
Substitution: Formation of various substituted oxazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl-4-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5-Ethyl-4-iodo-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target. For example, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer research, it may interfere with cell division processes .
Comparaison Avec Des Composés Similaires
- 5-Methyl-4-iodo-1,3-oxazole
- 5-Ethyl-4-bromo-1,3-oxazole
- 5-Ethyl-4-chloro-1,3-oxazole
Comparison: 5-Ethyl-4-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine substituent can participate in specific reactions, such as halogen exchange and cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H6INO |
|---|---|
Poids moléculaire |
223.01 g/mol |
Nom IUPAC |
5-ethyl-4-iodo-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-4-5(6)7-3-8-4/h3H,2H2,1H3 |
Clé InChI |
PQEQTQHGSBUAIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CO1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)




![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)





